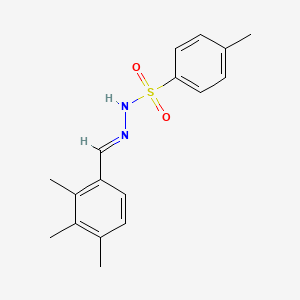
N,N,N'-triphenyl-4-cyclohexene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene is a six-membered cyclic compound with a double bond . It’s an important intermediate in various chemical reactions . The compound you’re asking about seems to be a derivative of cyclohexene, with additional functional groups attached to it.
Synthesis Analysis
Cyclohexene can be produced by the partial hydrogenation of benzene . The synthesis of more complex cyclohexene derivatives would depend on the specific functional groups attached to the ring.Chemical Reactions Analysis
Cyclohexene can undergo a variety of chemical reactions. For example, it can be oxidized to produce cyclohexanone . The specific reactions that “N,N,N’-triphenyl-4-cyclohexene-1,2-dicarboxamide” would undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Cyclohexene, for example, is a liquid at room temperature with a molecular weight of 82.1436 . The properties of “N,N,N’-triphenyl-4-cyclohexene-1,2-dicarboxamide” would depend on its exact structure.Applications De Recherche Scientifique
Synthesis and Characterization
N,N,N'-triphenyl-4-cyclohexene-1,2-dicarboxamide and its derivatives are of interest in the field of organic chemistry for their unique structural properties. For instance, the synthesis and characterization of related cyclohexanecarboxamide derivatives reveal insights into their molecular conformations and stabilization by intramolecular hydrogen bonding, indicating their potential utility in designing compounds with specific molecular interactions (Özer et al., 2009).
Material Science and Polymer Chemistry
The compound's relevance extends to material science, especially in the development of novel polymeric materials. Research has shown the synthesis of well-defined aromatic polyamides using multifunctional initiators, demonstrating the compound's role in creating materials with specific properties such as low polydispersity and controlled polymerization (Sugi et al., 2005). Furthermore, polyamides based on cyclohexane structures have been directly polycondensated, resulting in polymers with good solubility, thermal stability, and mechanical properties, highlighting the compound's utility in high-performance material applications (Yang et al., 1999).
Electrofluorescence and Electrochromic Properties
The compound's structural framework has been utilized to develop novel polyamides with electrofluorescence and electrochromic properties. Such materials exhibit excellent solubility, thermal stability, and the ability to switch fluorescence effectively between on and off states, suggesting their potential in advanced optoelectronic applications (Sun et al., 2015).
High-Performance Electrofluorochromic Devices
Incorporating moieties such as tetraphenylethene and triphenylamine into the compound's structure leads to high-performance electrofluorochromic devices. These devices showcase remarkable fluorescence contrast ratios and rapid response times, underscoring the importance of such compounds in developing efficient and durable electrofluorochromic systems (Cheng et al., 2018).
Catalysis and Chemical Synthesis
The compound's derivatives serve as catalysts or intermediates in various chemical reactions, demonstrating its versatility beyond material science. For example, the selective hydrogenation of phenol to cyclohexanone, an important intermediate in polyamide synthesis, showcases the utility of related catalysts in achieving high selectivity and conversion under mild conditions (Wang et al., 2011).
Mécanisme D'action
Safety and Hazards
Handling cyclohexene and its derivatives should be done with care, as they can be flammable and potentially harmful if inhaled or if they come into contact with the skin . Specific safety information for “N,N,N’-triphenyl-4-cyclohexene-1,2-dicarboxamide” would depend on its exact structure and properties.
Propriétés
IUPAC Name |
1-N,2-N,2-N-triphenylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(27-20-12-4-1-5-13-20)23-18-10-11-19-24(23)26(30)28(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-17,23-24H,18-19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNPKFIVTVOEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)


![5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)
![(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523242.png)
![3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)
![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)
amino]-2-phenylacetamide](/img/structure/B5523269.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
![(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)
![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
